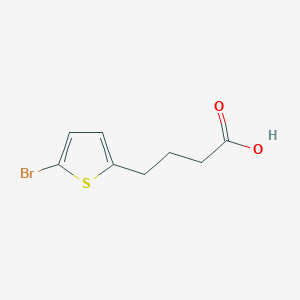

4-(5-bromothiophen-2-yl)butanoic Acid

説明

4-(5-bromothiophen-2-yl)butanoic acid is a compound that can be associated with a family of brominated thiophene derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the thiophene ring makes these compounds suitable for further functionalization through various chemical reactions, such as cross-coupling reactions .

Synthesis Analysis

The synthesis of related bromothiophene derivatives has been reported in several studies. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through a multi-step process involving bromination, aldol condensation, and selective hydrogenation, yielding a compound with potential use as a fruit fly attractant . Similarly, 5-bromothiophene-2-carboxylic acid derivatives were synthesized via Suzuki cross-coupling reactions, demonstrating the versatility of bromothiophene compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives is characterized by the presence of a thiophene ring, a versatile heterocyclic moiety that can engage in various chemical transformations. The bromine atom attached to the thiophene ring serves as a reactive site for further chemical modifications, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Bromothiophene derivatives are reactive intermediates that can undergo a range of chemical reactions. For example, the sodium salt of 4-bromothiophen-3-carboxylic acid can react with carbanions in the presence of copper to yield condensation products, which can be further cyclized to produce thienopyranones and thienopyridinones . Additionally, the reactivity of bromothiophene derivatives towards different reagents, such as hydrazines, POCl3, and anthranilic acid, has been explored to synthesize new heterocyclic compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiophene derivatives are influenced by the substituents on the thiophene ring and the presence of the bromine atom. These properties can be tailored through synthetic modifications to achieve desired solubility, reactivity, and biological activity. For instance, the solubility of poly(para-phenylene) derivatives was improved by synthesizing poly(para-2,5-di-n-hexylphenylene) via palladium-catalyzed coupling, demonstrating the impact of structural modifications on the physical properties of these compounds .

科学的研究の応用

GABA(B) Receptor Agonism

4-(5-Bromothiophen-2-yl)butanoic acid, along with its thienyl analogs, has been studied for its potential as a GABA(B) receptor agonist. In a study, these compounds demonstrated dose-dependent suppression of spontaneous discharges in rat neocortical slices, suggesting their utility in functional studies related to GABA(B) receptors (Ong et al., 1997).

Synthesis and Antioxidant Properties

Research has also been conducted on the synthesis of related compounds and their antioxidant properties. A study focused on developing preparative methods for the synthesis of related compounds, including carboxylic acids through acid hydrolysis, and evaluated their antioxidant activity (Dovbnya et al., 2022).

Non-Linear Optical Properties and Reactivity

The compound's analogs have been synthesized and studied for their non-linear optical properties and reactivity. A study explored the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, providing insights into their structural characteristics and reactivity descriptors (Rizwan et al., 2021).

Antibacterial and Antifungal Evaluation

A study focusing on the synthesis of 5-bromothiophene based compounds and their antibacterial and antifungal properties revealed that some synthesized compounds showed significant activity, indicating their potential in medical applications (Sharma et al., 2022).

Preparation and Potential Inhibitors of Mycolic Acid Biosynthesis

Research has been done on compounds structurally related to 4-(5-Bromothiophen-2-yl)butanoic acid for their potential as inhibitors of mycolic acid biosynthesis. This is significant in the context of microbial infections and treatment (Hartmann et al., 1994).

C-Nucleosides and Fluorescent Properties

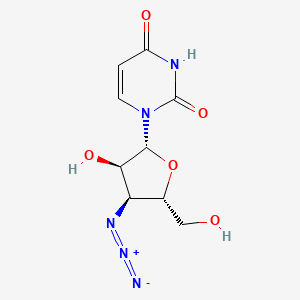

The compound's derivatives have been utilized in the preparation of C-nucleosides, showing interesting fluorescent properties with potential applications in biochemical research (Bárta et al., 2008).

Antimicrobial and Anticancer Activity

Derivatives of the compound have shown promising results in antimicrobial and anticancer activities, making them potential candidates for further pharmacological studies (M et al., 2022).

Synthesis and Spasmolytic Activity

Thiophene-based derivatives of the compound have been synthesized and evaluated for their spasmolytic activity, showcasing the potential therapeutic applications of these compounds (Rasool et al., 2020).

特性

IUPAC Name |

4-(5-bromothiophen-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c9-7-5-4-6(12-7)2-1-3-8(10)11/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXOELMEGCQMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427945 | |

| Record name | 4-(5-Bromothiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-bromothiophen-2-yl)butanoic Acid | |

CAS RN |

89980-93-8 | |

| Record name | 4-(5-Bromothiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n6-[2-(4-Aminophenyl)ethyl]adenosine](/img/structure/B1277953.png)